4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid
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Overview
Description
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid is a synthetic organic compound known for its unique structure and properties. It is often used in peptide synthesis and serves as a protective group for amino acids during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the protected amino acid.
Formation of Mixed Anhydride: The protected amino acid is reacted with isobutoxycarbonyl chloride (IBC-Cl) or acid chloride to form a mixed anhydride.
Azide Formation: Sodium azide (NaN3) is then introduced to form the azide derivative.
Final Product: The final product is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups or modify the structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can result in deprotected amino acids.
Scientific Research Applications
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid is widely used in scientific research, including:
Peptide Synthesis: It serves as a protective group for amino acids, facilitating the synthesis of peptides.
Biological Studies: The compound is used in studies involving protein interactions and enzyme mechanisms.
Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid involves its role as a protective group in peptide synthesis. It temporarily protects amino acids from unwanted reactions, allowing for selective modifications. The protective group can be removed under specific conditions, revealing the functional amino acid for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy)propanoic acid
- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid
- 4-azido-N-[(9H-fluoren-9-yl)methoxy]carbonyl-L-homoalanine
Uniqueness
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid is unique due to its specific structure, which provides stability and selectivity in peptide synthesis. Its ability to protect amino acids and be easily removed makes it a valuable tool in various chemical and biological applications.
Properties
Molecular Formula |
C24H28N2O6 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoyl]amino]butanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-31-14-12-21(23(29)25-13-6-11-22(27)28)26-24(30)32-15-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,20-21H,6,11-15H2,1H3,(H,25,29)(H,26,30)(H,27,28) |
InChI Key |
NZIPJVMMFKXPJZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C(=O)NCCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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